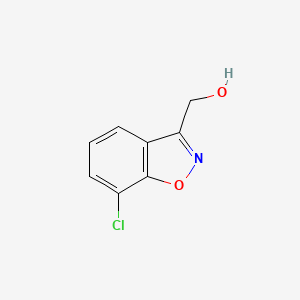

(7-Chloro-1,2-benzoxazol-3-yl)methanol

Description

Contextualization of Benzoxazole (B165842) Scaffolds in Contemporary Organic Chemistry Research

Benzoxazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry. This distinction arises from their ability to bind to a wide range of biological targets, leading to a diverse spectrum of pharmacological activities. The planar, bicyclic structure of benzoxazole serves as a robust framework for the development of novel therapeutic agents. Researchers have extensively documented the potent biological activities of benzoxazole-containing molecules, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.

The aromaticity of the benzoxazole system imparts relative stability, yet it possesses reactive sites that allow for functionalization, enabling chemists to modulate the molecule's properties. The synthesis of benzoxazole derivatives has been a major focus of research, with numerous methods developed for their preparation. A conventional and widely used approach involves the condensation of 2-aminophenols with various carbonyl compounds like carboxylic acids or aldehydes. The continuous development of new synthetic strategies, including green chemistry approaches, underscores the unabated interest in this versatile heterocyclic system.

Rationale for Academic Investigation of (7-Chloro-1,2-benzoxazol-3-yl)methanol

While extensive literature exists on the benzoxazole class, the specific compound this compound represents a target of interest for several key reasons rooted in the principles of medicinal chemistry. Its structure suggests it is a valuable chemical building block, which is a foundational molecular unit used for the modular construction of more complex compounds, such as new drug candidates. biosolveit.dewikipedia.orgbiosynce.com

The rationale for its investigation can be broken down by its constituent parts:

The Benzoxazole Core : Provides the fundamental "privileged scaffold" known for its broad biological activity.

The 7-Chloro Substituent : The inclusion of a halogen atom, such as chlorine, is a common and effective strategy in drug design. Halogens can act as bioisosteres, mimicking other atoms or groups to enhance biological activity, modulate metabolic stability, and improve pharmacokinetic properties like membrane permeability. nih.govcambridgemedchemconsulting.com The position of the chlorine atom at the 7-position can significantly influence the electronic environment of the entire ring system, potentially leading to altered binding affinities with biological targets.

The 3-Methanol Group : The primary alcohol (-CH₂OH) functional group at the 3-position is of critical importance. masterorganicchemistry.comashp.org It provides a reactive "handle" for further synthetic modifications. This allows the molecule to serve as a versatile precursor for the creation of a diverse library of derivative compounds through reactions such as esterification, etherification, or oxidation. illinois.edu By synthesizing and testing these derivatives, researchers can systematically explore the structure-activity relationship (SAR), which is the correlation between a molecule's chemical structure and its biological effect.

Therefore, this compound is not merely a singular compound but a strategic starting point for generating novel molecules with potentially enhanced therapeutic properties.

Overview of Research Objectives and Scope within the Field

The academic investigation of a novel, functionalized heterocyclic compound like this compound typically follows a structured set of objectives. The overarching goal is to synthesize and characterize the molecule and explore its potential as a precursor for new biologically active agents.

Key research objectives would include:

Synthesis and Characterization : Developing an efficient and scalable synthetic route to produce this compound in high purity. Following synthesis, the compound's structure must be unequivocally confirmed using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.

Derivative Synthesis : Utilizing the methanol (B129727) functional group to synthesize a library of new analogues. This involves reacting the alcohol with various reagents to create esters, ethers, and other derivatives, thereby systematically altering the molecule's steric and electronic properties.

Biological Screening : Evaluating the parent compound and its derivatives for a range of biological activities. Based on the known properties of the benzoxazole scaffold, screening would likely focus on anticancer, antibacterial, and antifungal assays.

Computational Studies : Employing molecular modeling and docking studies to predict how these novel compounds might interact with specific biological targets, such as enzymes or cellular receptors. These in silico methods can provide valuable insights into the potential mechanism of action and help guide the design of more potent derivatives.

The scope of such research is to expand the chemical space around the 7-chloro-1,2-benzoxazole core, identify potential lead compounds for drug development, and contribute to a deeper understanding of the structure-activity relationships within this important class of heterocyclic compounds.

Data Tables

Table 1: Computed Chemical Properties of this compound

This data is based on chemical structure calculations and has not been experimentally verified.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₆ClNO₂ |

| Molecular Weight | 183.59 g/mol |

| Monoisotopic Mass | 183.00871 Da |

| Canonical SMILES | C1=CC(=C2C(=C1)ON=C2CO)Cl |

| InChI Key | YWVAFLJHHVPMTJ-UHFFFAOYSA-N |

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClNO2 |

|---|---|

Molecular Weight |

183.59 g/mol |

IUPAC Name |

(7-chloro-1,2-benzoxazol-3-yl)methanol |

InChI |

InChI=1S/C8H6ClNO2/c9-6-3-1-2-5-7(4-11)10-12-8(5)6/h1-3,11H,4H2 |

InChI Key |

JTOBLMUZWFEFMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)ON=C2CO |

Origin of Product |

United States |

Applications As a Synthetic Building Block and Precursor in Material Science

Role in the Synthesis of Complex Heterocyclic Systems

The unique combination of a stable aromatic system and a modifiable functional group in (7-Chloro-1,2-benzoxazol-3-yl)methanol provides a robust platform for constructing sophisticated molecular architectures. The primary alcohol (-CH₂OH) at the 3-position is a key handle for elaboration, enabling its use in multi-step syntheses to generate molecules with significant structural complexity.

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry and material science, as ring fusion dramatically influences a molecule's conformation, rigidity, and electronic properties. This compound serves as an excellent starting point for such constructions. The methanol (B129727) group can be readily oxidized to an aldehyde or converted to a leaving group (e.g., a tosylate or halide), thereby facilitating subsequent cyclization reactions.

For instance, the hydroxymethyl group can be transformed into a chloromethyl or bromomethyl group. This electrophilic center can then undergo intramolecular substitution reactions with a nucleophile positioned elsewhere on a larger scaffold incorporating the benzoxazole (B165842) unit. This strategy allows for the annulation of new rings onto the benzoxazole core, leading to polycyclic systems that are otherwise difficult to access. General synthetic strategies often involve building a side chain on the benzoxazole nitrogen, which is then designed to react with the modified 3-position group to close a new ring.

Beyond simple ring fusion, the compound is instrumental in creating spatially constrained or "bridged" molecular architectures. Such structures are of great interest for their ability to hold specific pharmacophores in precise three-dimensional orientations. Methodologies for forming bridged ring systems often rely on intramolecular reactions where the geometric constraints of the starting material dictate the final structure. nih.gov

Starting with this compound, the methanol moiety can be extended into a longer chain containing a reactive group. By carefully designing the length and flexibility of this chain, chemists can orchestrate an intramolecular reaction (such as a Michael addition or a Heck reaction) that connects the chain back to the benzoxazole ring system at a different position, creating a bicyclic or polycyclic structure with a defined, rigid geometry. The 7-chloro substituent also plays a role by influencing the electronic nature of the aromatic ring and providing a potential site for further functionalization via cross-coupling reactions.

Applications in Organic Electronic and Functional Materials (Focus on Chemical Principles)

The intrinsic electronic properties of the benzoxazole ring system, characterized by its electron-deficient nature, make it an attractive component for organic electronic materials. Judicious molecular design is critical for controlling the properties and motion of charges and excited states in these materials. ucl.ac.uk The structure of this compound offers multiple avenues for tuning these properties.

Benzoxazole derivatives are well-established components of fluorescent dyes and optical brighteners. researchgate.net They often serve as the core of donor-acceptor chromophores, where the benzoxazole unit acts as an electron-accepting moiety. The emission properties of such dyes can be finely tuned by modifying the electronic character of the molecule.

This compound is a precursor that allows for such tuning. The 7-chloro group acts as an electron-withdrawing group, which can shift the emission wavelength of a potential dye (typically towards blue, a hypsochromic shift) and influence its quantum yield. The methanol group at the 3-position provides a convenient point of attachment for conjugating the benzoxazole core to other aromatic systems, including electron-donating groups, to complete the donor-acceptor structure essential for fluorescence.

Table 1: Influence of Functional Groups on Photophysical Properties

| Functional Group | Position | Typical Influence on Properties | Rationale |

|---|---|---|---|

| Chlorine (Cl) | 7 | - Modulates HOMO/LUMO energy levels- Can induce hypsochromic (blue) shift- May increase intersystem crossing | Electron-withdrawing nature lowers the energy of molecular orbitals. Heavy-atom effect can influence excited state dynamics. |

The design of high-performance organic semiconductors relies on the ability to control molecular packing in the solid state and to tune the frontier molecular orbital (HOMO and LUMO) energy levels for efficient charge injection and transport. researchgate.net The benzoxazole heterocycle is a known building block in this field due to its thermal stability and defined electronic characteristics.

This compound can be incorporated into larger conjugated molecules intended for use as organic semiconductors. The methanol group allows for its integration into polymers or dendrimers through esterification or etherification reactions. The 7-chloro substituent modifies the electron affinity of the benzoxazole unit, which can be a crucial parameter for designing n-type (electron-transporting) or ambipolar materials. The rational design of molecular structures, including the strategic placement of side chains and substituents, is crucial for achieving high-performance organic devices. researchgate.net

Development of Chemical Probes and Tools (Focus on Chemical Functionality)

Chemical probes are small molecules used to study and manipulate biological systems. clinpractice.ru They require a specific combination of features: a recognition element that binds to a biological target, a reporter group (like a fluorescent tag), and often a reactive group for covalent linkage. escholarship.org

This compound is a valuable scaffold for creating such tools. The benzoxazole core can serve as part of the recognition element, while the methanol group provides the essential chemical functionality for further modification. This primary alcohol can be easily converted into an azide (B81097) or alkyne for "click" chemistry, an activated ester for reaction with amines, or a phosphoramidite (B1245037) for oligonucleotide synthesis. This versatility allows the 7-chloro-1,2-benzoxazole moiety to be attached to fluorescent reporters, affinity tags (like biotin), or larger biomolecules, thereby generating sophisticated probes for biological research.

Table 2: Synthetic Utility of the Methanol Group for Probe Development

| Target Functional Group | Reagents/Conditions | Resulting Linkage Type | Application |

|---|---|---|---|

| Carboxylic Acid | DCC/DMAP or EDC/NHS | Ester | Attaching to proteins, linker molecules |

| Alkyne/Azide | Tosylation, followed by NaN₃ or sodium acetylide | Ether + Click Handle | Bioorthogonal labeling via Click Chemistry |

| Halide (Br, I) | PBr₃ or Appel reaction | Alkyl Halide | Precursor for Grignard or coupling reactions |

Future Perspectives and Emerging Research Directions

Advancements in Sustainable and Eco-Friendly Synthesis of Benzoxazole (B165842) Derivatives

The synthesis of benzoxazole derivatives is progressively moving towards greener and more sustainable methodologies, aiming to reduce environmental impact, improve energy efficiency, and enhance safety. mdpi.com Traditional methods often rely on harsh conditions and environmentally unfriendly catalysts. mdpi.com In contrast, modern green chemistry protocols offer significant advantages, including milder reaction conditions, shorter reaction times, high yields, and simpler experimental techniques. jetir.org

Several innovative techniques are at the forefront of this sustainable shift:

Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate chemical reactions, often leading to dramatically reduced reaction times and improved yields compared to conventional heating. mdpi.comnih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, or the application of ultrasound to chemical reactions, provides the energy required for reactions through acoustic cavitation. mdpi.com This technique is recognized as an eco-friendly process that enhances reaction rates and yields while conserving energy. nih.govmedjchem.com

Mechanochemistry: This solvent-free approach involves grinding reactants together, thereby reducing the need for potentially toxic solvents and simplifying purification processes. mdpi.comnih.gov

Novel Catalytic Systems: There is a strong emphasis on developing reusable and environmentally benign catalysts. Examples include the use of samarium triflate in aqueous media, recyclable copper(II) ferrite (B1171679) nanoparticles, and Brønsted acidic ionic liquid gels under solvent-free conditions. organic-chemistry.orgacs.org Metal-free approaches, such as using imidazolium (B1220033) chloride as a promoter, are also gaining traction as economical and simple alternatives. mdpi.com

Green Solvents: The use of water or deep eutectic solvents (DES) instead of volatile organic compounds (VOCs) is a key aspect of green synthesis. mdpi.comorganic-chemistry.orgrsc.org These solvents are often non-toxic, inexpensive, and readily available.

These sustainable methods represent a significant step forward, aligning the synthesis of valuable chemical scaffolds like benzoxazoles with the principles of green chemistry. mdpi.combohrium.comijpbs.com

Table 1: Comparison of Sustainable Synthesis Methods for Benzoxazole Derivatives

| Method | Typical Conditions | Advantages | Reference(s) |

|---|---|---|---|

| Microwave-Assisted | 600 W, 50-60°C, 5 min - 3 hr | Rapid heating, shorter reaction times, high yields. | mdpi.comnih.gov |

| Ultrasound-Assisted | 50°C, 5 min - 2 hr | Energy efficiency, enhanced reaction rates, eco-friendly. | mdpi.comnih.gov |

| Mechanochemical | 14 Hz, 5 min - 2 hr | Solvent-free, high yields, simplified workup. | mdpi.comnih.gov |

| Deep Eutectic Solvents (DES) | 40°C, 5 min - 3 hr | Green solvent system, high yields. | mdpi.com |

| Reusable Catalysts | Varies (e.g., BAIL gel, 130°C, 5 hr) | Catalyst can be recovered and reused, reduces waste. | acs.org |

| Conventional Heating | Room temp. - 140°C, 7-9 hr | Established methodology. | mdpi.commdpi.com |

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and chemical design by significantly accelerating the process of identifying and optimizing new molecules. nih.govresearchgate.netfrontiersin.org For benzoxazole derivatives, including (7-Chloro-1,2-benzoxazol-3-yl)methanol, these computational tools offer the ability to navigate the vast chemical space and predict molecular properties with increasing accuracy. astrazeneca.com

The integration of AI/ML in the design of novel benzoxazole compounds encompasses several key areas:

High-Throughput Virtual Screening (HTVS): AI/ML algorithms can screen massive virtual libraries of potential benzoxazole derivatives to identify compounds with a high probability of desired biological activity, thus prioritizing candidates for synthesis and experimental testing. nih.gov

Predictive Modeling (QSAR and ADMET): Quantitative Structure-Activity Relationship (QSAR) models, enhanced by machine learning, can establish correlations between the chemical structure of benzoxazole derivatives and their biological activities. chemistryjournal.nettandfonline.com Furthermore, AI can predict crucial pharmacokinetic properties such as Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), helping to identify promising candidates with better drug-like profiles early in the discovery pipeline. nih.govspringernature.com

De Novo Drug Design: Generative AI models can design entirely new benzoxazole-based structures that are optimized for specific biological targets. nih.govspringernature.com These models learn from existing chemical data to propose novel molecules with high predicted affinity and selectivity.

Advanced Neural Networks: Sophisticated models like graph neural networks are being employed to better understand molecular structures and predict their properties. astrazeneca.com Paired with strategies like transfer learning, these models can leverage data from easily generated early-stage experiments to improve predictions for more complex, later-stage properties, which is particularly useful when high-quality data is limited. astrazeneca.com

By integrating these powerful computational approaches, researchers can make more informed decisions, reduce the cost and time associated with drug development, and increase the success rate of bringing novel benzoxazole-based therapeutics to fruition. nih.govresearchgate.net

Exploration of Novel Reactivity and Unprecedented Transformations

While much research has focused on the synthesis of the core benzoxazole ring system, future investigations are poised to explore the novel reactivity of specific derivatives like this compound. The functional groups present on this molecule—specifically the chloro group on the benzene (B151609) ring and the methanol (B129727) group on the oxazole (B20620) ring—serve as reactive handles for a wide array of chemical transformations.

Future research directions in this area could include:

Functionalization of the Methanol Group: The primary alcohol at the 3-position is a versatile site for modification. Researchers can explore a range of reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification with various carboxylic acids to produce a library of esters, or etherification to generate ethers. These transformations would yield novel derivatives with potentially altered solubility, stability, and biological activity.

Reactions at the Chloro-Substituted Benzene Ring: The chlorine atom at the 7-position modifies the electronic properties of the aromatic ring. While nucleophilic aromatic substitution is typically challenging, modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at this position. This would enable the synthesis of a diverse set of 7-substituted benzoxazole derivatives, significantly expanding the chemical space for this scaffold.

Development of Novel Cyclization Strategies: Beyond modifying the existing scaffold, there is ongoing interest in developing unprecedented methods for constructing the benzoxazole ring itself, potentially leading to derivatives with novel substitution patterns that are not accessible through current methods.

Molecular Hybridization: A promising strategy involves chemically linking the this compound scaffold with other known pharmacophores. mdpi.com This molecular hybridization approach can create hybrid molecules that possess the biological activities of both parent structures, potentially leading to synergistic effects or multi-target agents. mdpi.com

By systematically exploring these synthetic avenues, chemists can generate new families of compounds based on the this compound core, paving the way for the discovery of molecules with unique properties and applications.

Interdisciplinary Research Opportunities for the Compound

The benzoxazole nucleus is recognized as a "privileged scaffold" in chemistry due to its presence in a vast number of compounds with a wide spectrum of applications. researchgate.netresearchgate.net This versatility opens up numerous opportunities for interdisciplinary research involving this compound, fostering collaborations between chemists, biologists, materials scientists, and other experts. chemistryjournal.net

Key areas for interdisciplinary exploration include:

Medicinal Chemistry and Pharmacology: Benzoxazole derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. nih.govnih.govijrrjournal.comglobalresearchonline.net this compound can serve as a starting point for developing new therapeutic agents. Collaborative efforts between synthetic chemists who create new derivatives and biologists who evaluate their efficacy against various diseases are crucial for translating these chemical entities into potential medicines. chemistryjournal.net

Materials Science: Certain benzoxazole derivatives exhibit interesting photoluminescent properties and have been investigated for use as fluorescent probes, sensors, and dyes. mdpi.comjetir.orgresearchgate.net Research at the intersection of chemistry and materials science could explore the potential of this compound derivatives in the development of novel optical materials, organic light-emitting diodes (OLEDs), or specialized sensors. chemistryjournal.netmdpi.com

Agrochemical Science: The benzoxazole scaffold is also found in compounds with applications in agriculture, such as herbicides, fungicides, and insecticides. chemistryjournal.netmdpi.com Interdisciplinary research could investigate the potential of new derivatives of this compound as next-generation crop protection agents, addressing the need for more effective and environmentally safer agrochemicals. mdpi.com

Such collaborative projects are essential for fully realizing the potential of this compound, transforming a single chemical compound into a platform for innovation across diverse scientific fields. chemistryjournal.net

Q & A

Q. What are the optimal reaction conditions for synthesizing (7-Chloro-1,2-benzoxazol-3-yl)methanol?

- Methodological Answer : A common approach involves refluxing precursors in anhydrous methanol with sodium methoxide as a base. For example, analogous benzoxazole derivatives are synthesized by refluxing intermediates (e.g., esters) in methanol with sodium methoxide for 20 hours . Methanol acts as both solvent and reactant due to its nucleophilic properties. Reaction progress can be monitored via TLC or HPLC. Post-reaction, the product is isolated by evaporating methanol under vacuum, followed by recrystallization from solvents like dioxane or ethanol. Table 1 : Example Reaction Conditions from Literature

| Precursor | Solvent | Base | Temperature | Duration | Yield | Source |

|---|---|---|---|---|---|---|

| Ester (6) | Methanol | NaOMe | Reflux (~65°C) | 20 h | 80% |

Q. How can the solubility of this compound be characterized for experimental use?

- Methodological Answer : Solubility profiling in polar (e.g., methanol, ethanol) and non-polar solvents (e.g., n-hexane) is critical. Methanol is frequently used due to its miscibility with chlorinated solvents (e.g., 1:2 methanol-chloroform mixtures for heating applications) . For solubility testing, prepare saturated solutions at 25°C, centrifuge to remove undissolved material, and quantify via UV-Vis spectroscopy or gravimetric analysis.

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., O-H stretch ~3200–3600 cm⁻¹ for methanol derivatives, C-Cl stretch ~550–850 cm⁻¹) .

- NMR : ¹H NMR in DMSO-d₆ or CDCl₃ to resolve aromatic protons (benzoxazole ring) and the methanol-derived CH₂OH group. ¹³C NMR confirms quaternary carbons.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns (e.g., [M+H]+ at m/z corresponding to C₈H₅ClNO₂) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or SHELXTL refines bond lengths, angles, and torsion angles . For example, SHELXL’s least-squares refinement can model disorder in the chloro-benzoxazole ring. ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement parameters . Table 2 : Key Crystallographic Parameters

| Software | Application | Precision | Source |

|---|---|---|---|

| SHELXL | Small-molecule refinement | ±0.001 Å (bond lengths) | |

| ORTEP-3 | Thermal motion visualization | 50% probability ellipsoids |

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. IR) for this compound?

- Methodological Answer : Iterative validation is required:

- Step 1 : Replicate experiments under identical conditions (e.g., solvent purity, temperature).

- Step 2 : Cross-validate with complementary techniques (e.g., use 2D NMR like COSY or HSQC to resolve overlapping signals).

- Step 3 : Apply statistical tools (e.g., χ² tests for crystallographic data) or computational simulations (DFT for IR/NMR predictions) .

- Example : Discrepancies in carbonyl IR peaks (1704 cm⁻¹ vs. 1680 cm⁻¹) may arise from solvent polarity effects; test in multiple solvents .

Q. What safety protocols are critical when handling this compound in methanolic solutions?

- Methodological Answer :

- Ventilation : Use fume hoods due to methanol’s volatility (UN1230, Class 3 flammable liquid) .

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Spill Management : Absorb methanol solutions with inert materials (e.g., vermiculite) and neutralize with sodium bicarbonate .

Methodological Considerations for Data Analysis

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. For example, the LUMO map of the benzoxazole ring identifies electrophilic sites susceptible to nucleophilic attack. Compare with experimental kinetic data (e.g., SN2 reaction rates in methanol vs. DMSO) .

Q. What statistical approaches are recommended for analyzing bioactivity data involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.